molecular formula C7H6Br2FNO B1445828 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide CAS No. 1203709-19-6

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B1445828
CAS No.: 1203709-19-6
M. Wt: 298.93 g/mol
InChI Key: PWLCWYMDYCCCLL-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C7H6Br2FNO. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound is characterized by the presence of a bromine atom and a fluorine atom attached to a pyridine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(5-fluoropyridin-3-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of 1-(5-fluoropyridin-3-yl)ethanol.

    Oxidation: Formation of 1-(5-fluoropyridin-3-yl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide involves its interaction with nucleophiles or electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
  • 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone
  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol

Uniqueness

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-bromo-1-(5-fluoropyridin-3-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO.BrH/c8-2-7(11)5-1-6(9)4-10-3-5;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLCWYMDYCCCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203709-19-6
Record name 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ethanol (5.0 mL) solution of 1-(5-fluoropyridin-3-yl)ethanone (0.50 g), acetic acid (6.0 mL) was added, then a 20 to 30% hydrobromic acid/ethanol solution (1.0 mL) and bromine (0.30 mL) were added under ice cooling, and the resultant was stirred at 70° C. for 45 minutes. The reaction solution was concentrated under reduced pressure to obtain the title compound (1.30 g) as a faint orange solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
hydrobromic acid ethanol
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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